1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-13-12-15-8-4-6-10-17(15)23(13)21(25)20(24)19-14(2)22(3)18-11-7-5-9-16(18)19/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVLTJSXVSYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325052 | |
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862831-31-0 | |
| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione, a compound belonging to the indole family, has garnered attention in pharmacological research due to its potential biological activities. Indoles are known for their diverse biological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.33 g/mol. The structure features two indole moieties linked through an ethane dione framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| InChI Key | TBD |
Anticancer Activity
Recent studies have indicated that compounds related to indole structures possess significant anticancer properties. For instance, a study demonstrated that certain indole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a comparative analysis, derivatives similar to our compound were synthesized and tested for their cytotoxic effects. The results showed that several compounds had IC50 values in the micromolar range against A549 cells, indicating substantial anticancer potential.
Antibacterial Activity
The antibacterial efficacy of indole derivatives has been well-documented. A study focusing on compounds with similar structures reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table: Antibacterial Activity of Indole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |
|---|---|---|
| Compound A | 3.90 | 1.00 |
| Compound B | 5.00 | 2.50 |
| Our Compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, indole derivatives have shown antifungal effects against pathogens such as Candida albicans. The antifungal activity was assessed using broth microdilution methods, revealing MIC values that suggest moderate to high efficacy.
The mechanisms underlying the biological activities of indole derivatives often involve:
- DNA Intercalation: Many indoles can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Indoles may inhibit key enzymes involved in cellular metabolism or pathogen survival.
- Reactive Oxygen Species (ROS) Generation: Some compounds induce oxidative stress in cancer cells or bacteria, leading to cell death.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that integrate indole derivatives due to their biological significance. Research has demonstrated methods for synthesizing related indole compounds through various catalytic and non-catalytic processes. For example, the synthesis often utilizes condensation reactions involving diketones and indole derivatives under controlled conditions to yield the desired product with high purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in vitro against various cancer cell lines. For instance:
- Antimitotic Activity : In a study evaluating the compound's effects on human tumor cells, it displayed significant antimitotic activity with mean GI50/TGI values indicating effective cytotoxicity .
- Mechanism of Action : The proposed mechanism includes the disruption of microtubule dynamics, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
Neuroprotective Effects
Indole compounds are also being investigated for their neuroprotective properties. The specific compound is believed to influence neurotransmitter systems and may offer protective effects against neurodegenerative diseases. Preliminary studies suggest that it could modulate pathways involved in oxidative stress and inflammation .
Therapeutic Applications
Given its biological activities, this compound has potential applications in several therapeutic areas:
- Cancer Therapy : The anticancer properties make it a candidate for further development as an anti-tumor agent. Its efficacy against specific cancer types can be explored through clinical trials.
- Neurological Disorders : The neuroprotective effects suggest that it could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to elucidate its mechanisms and therapeutic windows.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with indole structures:
- Case Study 1 : A study synthesized a series of indole-based compounds and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that modifications on the indole ring significantly affected biological activity, underscoring the importance of structural variations .
- Case Study 2 : Another investigation focused on the neuroprotective effects of related indole compounds in animal models of neurodegeneration. The findings suggested that these compounds could reduce markers of oxidative stress and inflammation in brain tissues .
Chemical Reactions Analysis
Nucleophilic Additions to the Dione Group
The diketone moiety readily undergoes nucleophilic attacks due to its electrophilic carbonyl groups. Key reactions include:
These reactions are critical for generating bioactive derivatives, as seen in studies of similar indole-diones with antifungal properties .
Reduction Reactions
Selective reduction of the diketone bridge modifies electronic properties while preserving aromaticity:
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 1,2-Ethanediol derivative | Partial reduction observed | |
| LiAlH₄ | Dry ether, reflux | Fully saturated ethane-1,2-diol | Requires strict anhydrous conditions | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Partially reduced dione | Retains one ketone group |
Reduced derivatives exhibit altered solubility and bioactivity profiles, as demonstrated in antitubercular studies of analogous compounds .
Electrophilic Substitution on Indole Moieties
The dimethylindole and dihydroindole subunits undergo regioselective electrophilic substitutions:
Steric effects from the 1,2-dimethyl group on the indole ring suppress substitution at adjacent positions .
Oxidative Transformations
Oxidation targets both the dione bridge and indole subunits:
Oxidative instability under acidic conditions necessitates careful storage.
Cycloaddition and Ring-Opening Reactions
The conjugated system participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Stereochemistry | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, Δ | Fused bicyclic lactone | Endo preference | |
| DMAD | Microwave, 100°C | Pyrroloindoledione | High diastereoselectivity |
These reactions enable access to polycyclic architectures with enhanced rigidity .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength (nm) | Solvent | Product | Mechanism | Source |
|---|---|---|---|---|
| 254 | MeCN | [2+2] Cycloaddition between carbonyls | Forms oxetane ring | |
| 365 | Benzene | Indole ring dearomatization | Radical intermediates |
Photoproducts show potential in optoelectronic materials research.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
The compound can be synthesized via acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) has been shown to efficiently catalyze indole-based condensations, achieving high yields (e.g., 85–92%) under mild conditions (60–80°C, 6–8 hours). Key steps include protecting group strategies for reactive indole NH groups and optimizing solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves stereochemical ambiguity and confirms the diketone backbone geometry (mean C–C bond length: 0.002 Å, R factor: 0.041) .
- NMR spectroscopy : ¹H and ¹³C NMR identify methyl and indole proton environments (e.g., δ 2.1–2.3 ppm for dimethyl groups; δ 7.2–8.1 ppm for aromatic protons).
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 413.2368) validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability and storage concerns?
The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or strong oxidizers. No hazardous decomposition products are reported, but thermal gravimetric analysis (TGA) is recommended to assess thermal stability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns may arise from dynamic effects (e.g., hindered rotation of the diketone moiety). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, coalescence temperatures near –10°C to +20°C can indicate rotational barriers . Cross-validate with DFT calculations (B3LYP/6-31G*) to model electronic environments .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
The diketone group acts as an electron-deficient site, facilitating nucleophilic attacks. For example, in Pd-catalyzed couplings, the indole’s π-system stabilizes transition states. Kinetic studies (e.g., monitoring via HPLC) show rate constants (k) of 0.15–0.30 min⁻¹ under Suzuki-Miyaura conditions .
Q. How can researchers evaluate potential bioactivity using computational models?
- Molecular docking : Target enzymes like cytochrome P450 or kinases (PDB: 1TVC) using AutoDock Vina. The indole-dimethyl groups show hydrophobic interactions with active-site residues (e.g., Leu298, Val227) .
- ADMET profiling : Predict pharmacokinetics with SwissADME; the compound’s LogP (~3.2) suggests moderate blood-brain barrier permeability .
Data Analysis and Experimental Design
Q. How should researchers design dose-response assays for toxicity studies?
Use tiered testing:
Q. What statistical methods are appropriate for analyzing reaction yield variability?
Apply ANOVA to compare yields across catalytic systems (e.g., p-TSA vs. Lewis acids). For example, p-TSA provides a narrower yield distribution (σ = ±3.2%) compared to FeCl₃ (σ = ±8.7%) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
